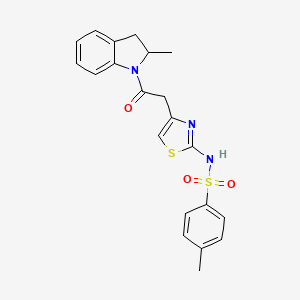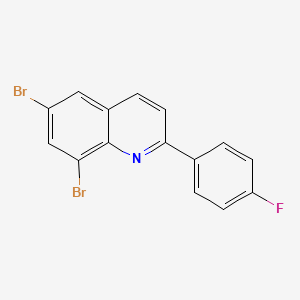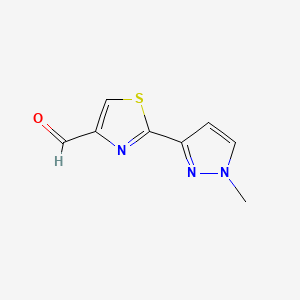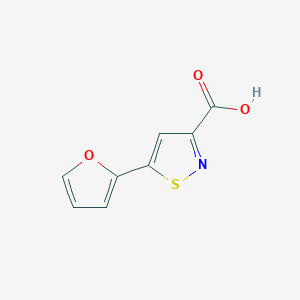
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) introduced a new zinc phthalocyanine derivative substituted with new benzenesulfonamide groups, showing promising properties for photodynamic therapy (PDT). This compound exhibited high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, essential for Type II PDT mechanisms aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and DNA Binding Properties
González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activity. The study demonstrated the compounds' capability to induce cell death primarily through apoptosis in human tumor cells, highlighting the importance of the sulfonamide derivative in governing the interaction with DNA (González-Álvarez et al., 2013).
Antibacterial Properties
Feng et al. (2021) explored the synthesis of new d10 metal complexes based on modified sulfonamide acid, revealing the compounds' luminescence and antibacterial properties. These findings suggest a potential for the development of new antimicrobial agents leveraging the structural features of sulfonamide-based complexes (Feng et al., 2021).
Synthetic Methodologies for Benzodiazines
Mathew et al. (2017) provided an overview of the synthesis and applications of benzodiazines, a class of compounds with broad biological properties, including those containing sulfonamide groups. These methodologies support the development of new therapeutic agents across pharmaceutical and agrochemical industries (Mathew, Papp, Paknia, Fustero, & Surya Prakash, 2017).
Enzyme Inhibition and Molecular Docking Studies
Alafeefy et al. (2015) investigated a series of benzenesulfonamides as inhibitors of carbonic anhydrase isozymes, demonstrating significant inhibitory activity. These findings underscore the potential of sulfonamide derivatives in designing inhibitors for specific enzymes implicated in various diseases, including cancer and glaucoma (Alafeefy et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-7-9-18(10-8-14)29(26,27)23-21-22-17(13-28-21)12-20(25)24-15(2)11-16-5-3-4-6-19(16)24/h3-10,13,15H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPSVAUYCRCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)



![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)
![1-Phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione](/img/structure/B2672258.png)





